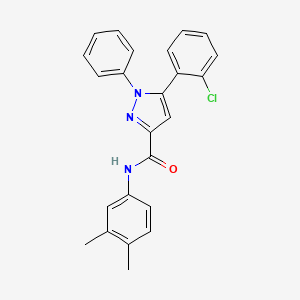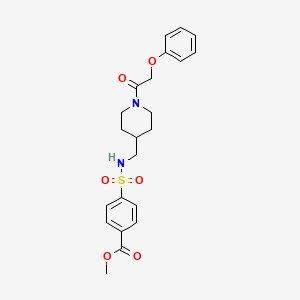![molecular formula C24H21NO3 B2990246 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-11-5](/img/structure/B2990246.png)
1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a spirocyclic compound, which is a polycyclic compound in which two rings share a single atom . Spirocyclic compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have been used as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, spiroindole and spirooxindole scaffolds, which are similar, have been synthesized using various methods . For instance, Mori and Machida described the diastereoselective formation of tetralin-fused spirooxindole products using Lewis acid-catalyzed C(sp 3)–H bond functionalization .Molecular Structure Analysis
The molecular structure of this compound likely involves a spirocycle fused at the C2 or C3 of the oxindole moiety . These structures are known to have good affinity to 3D proteins, making them attractive synthetic targets in organic chemistry and drug discovery projects .Aplicaciones Científicas De Investigación
Pharmacological Properties and Receptor Affinities
- The derivatives of 1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] exhibit high-affinity and selectivity as σ1 ligands, with silicon compounds demonstrating slightly higher σ1 receptor affinity than their carbon analogues. This finding underscores the potential of these compounds in modulating pharmacological potency and selectivity (Tacke et al., 2012).
Photochromic Properties
- A novel spiro[indoline-naphthaline]oxazine derivative has shown exceptional photochromic properties in various solvents, indicating its potential use in photochromic applications (Li et al., 2015).
Synthesis and Structural Characterization
Spiro[indoline-3,4'-naphtho[1,2-b]furan] derivatives and their acetate counterparts were successfully synthesized and characterized, revealing unique functionalized structures useful in various synthetic applications (Sun et al., 2019).
The study of a specific diazahexacyclo compound highlights the conformational behavior of various rings in its structure, including a naphthalene ring system, offering insights into the molecular architecture of similar compounds (Kumar et al., 2011).
The synthesis of spiro[benzo[h]chromene-4,3′-indoles] and spiro[benzo[f]chromene-1,3′-indoles] via three-component condensation demonstrates a regioselective method for creating these compounds, which are of interest in the field of organic synthesis (Poghosyan & Poghosyan, 2019).
Green Synthesis and Eco-friendly Approaches
A green synthesis approach for spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile was developed, highlighting the importance of eco-friendly methods in modern chemical research (Rajeswari et al., 2016).
The creation of dual basic ionic liquid promoted synthesis of Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile at ambient temperature emphasizes the role of ionic liquids in facilitating eco-friendly chemical reactions (Gaikwad et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of spiro-heterocyclic compounds, which have been known to exhibit bioactivity against various diseases . .
Mode of Action
It is known that spiro-heterocyclic compounds, such as this one, have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them potential biological targets . The compound might interact with its targets through a variety of mechanisms, potentially including binding to proteins or other cellular components, inhibiting enzymatic activity, or modulating signal transduction pathways.
Biochemical Pathways
Spiro-heterocyclic compounds have been reported to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . Therefore, it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Spirocyclic systems are known to have good affinity to 3D proteins, which could influence the compound’s absorption and distribution .
Result of Action
Given the broad spectrum of biological properties exhibited by spiro-heterocyclic compounds, it is likely that this compound has multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-21-16-24(28-22-11-4-3-9-20(21)22)12-14-25(15-13-24)23(27)19-10-5-7-17-6-1-2-8-18(17)19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBZOVONWVFTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)
![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)

![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)
